molecular formula C30H22BF4NO2 B2601580 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 89480-20-6

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Cat. No. B2601580
CAS RN: 89480-20-6
M. Wt: 515.31
InChI Key: JXUWYCCNTVIGFR-UHFFFAOYSA-O
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Description

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological studies. TPPB is a positively charged pyridinium salt that is commonly used as a modulator of ion channels and membrane potential in cells.

Mechanism of Action

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate works by binding to specific sites on ion channels and altering their activity. It has been shown to increase the open probability of voltage-gated calcium channels, leading to an increase in calcium influx into cells. This, in turn, can result in the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate are dependent on the specific ion channels and receptors that it targets. In general, 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has been found to enhance the activity of calcium channels and GABA receptors, leading to increased neurotransmitter release and reduced anxiety and seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is its ability to selectively modulate ion channels and receptors, allowing for precise control over cellular activity. However, 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can be difficult to work with due to its low solubility in aqueous solutions. Additionally, its effects on ion channels and receptors may be influenced by the specific experimental conditions, such as temperature and pH.

Future Directions

There are many potential future directions for the study of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying its effects on ion channels and receptors. Finally, the development of new synthetic methods for 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate may help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can be achieved through a series of chemical reactions that involve the reaction of 2,4,6-triphenylpyridine with chloroacetic acid and sodium hydroxide. The resulting compound is then treated with tetrafluoroboric acid to obtain 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate in its final form.

Scientific Research Applications

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has been extensively studied in the field of neuroscience due to its ability to modulate ion channels and membrane potential. It has been shown to have a significant impact on the activity of voltage-gated calcium channels, which are essential for neurotransmitter release and synaptic plasticity. 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has also been found to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.

properties

IUPAC Name

2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzoic acid;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO2.BF4/c32-30(33)26-18-10-11-19-27(26)31-28(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-29(31)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWYCCNTVIGFR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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